1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol
1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol
Brand Name:
Vulcanchem
CAS No.:
117549-94-7
VCID:
VC0044353
InChI:
InChI=1S/C22H42NO8P/c1-6-8-10-12-20(24)29-18-14-15-19(22(18)30-21(25)13-11-9-7-2)31-32(26,27)28-17-16-23(3,4)5/h18-19,22H,6-17H2,1-5H3/t18-,19+,22+/m1/s1
SMILES:
CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C
Molecular Formula:
C22H42NO8P
Molecular Weight:
479.5 g/mol
1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol
CAS No.: 117549-94-7
Main Products
VCID: VC0044353
Molecular Formula: C22H42NO8P
Molecular Weight: 479.5 g/mol
CAS No. | 117549-94-7 |
---|---|
Product Name | 1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol |
Molecular Formula | C22H42NO8P |
Molecular Weight | 479.5 g/mol |
IUPAC Name | [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C22H42NO8P/c1-6-8-10-12-20(24)29-18-14-15-19(22(18)30-21(25)13-11-9-7-2)31-32(26,27)28-17-16-23(3,4)5/h18-19,22H,6-17H2,1-5H3/t18-,19+,22+/m1/s1 |
Standard InChIKey | YDWZHMDKWNAPFJ-DXIQSLLYSA-N |
Isomeric SMILES | CCCCCC(=O)O[C@@H]1CC[C@@H]([C@H]1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES | CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES | CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Synonyms | 1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol 1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol, (+)-isomer 1-PDHCT |
PubChem Compound | 195220 |
Last Modified | Nov 11 2021 |
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